5-Methyl-N'-pentylisoxazole-3-carbohydrazide
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Overview
Description
5-Methyl-N’-pentylisoxazole-3-carbohydrazide is a heterocyclic compound belonging to the isoxazole family Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-N’-pentylisoxazole-3-carbohydrazide typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a (3+2) cycloaddition reaction between an alkyne and a nitrile oxide.
Introduction of the Carbohydrazide Group: The carbohydrazide group can be introduced by reacting the isoxazole derivative with hydrazine hydrate under reflux conditions.
Alkylation: The final step involves the alkylation of the nitrogen atom with a pentyl group using an appropriate alkylating agent.
Industrial Production Methods
Industrial production of 5-Methyl-N’-pentylisoxazole-3-carbohydrazide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-N’-pentylisoxazole-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Alkylated derivatives.
Scientific Research Applications
5-Methyl-N’-pentylisoxazole-3-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a monoamine oxidase inhibitor, which could be useful in treating neurological disorders such as Parkinson’s disease.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is explored for its potential use in the synthesis of other heterocyclic compounds and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 5-Methyl-N’-pentylisoxazole-3-carbohydrazide involves its interaction with specific molecular targets. For instance, as a monoamine oxidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters such as dopamine and serotonin. This leads to increased levels of these neurotransmitters in the brain, which can help alleviate symptoms of neurological disorders .
Comparison with Similar Compounds
Similar Compounds
5-Phenylisoxazole-3-carbohydrazide: Similar structure but with a phenyl group instead of a methyl group.
5-Methylisoxazole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbohydrazide group.
Uniqueness
5-Methyl-N’-pentylisoxazole-3-carbohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its pentyl group enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with lipid-rich environments .
Properties
Molecular Formula |
C10H17N3O2 |
---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
5-methyl-N'-pentyl-1,2-oxazole-3-carbohydrazide |
InChI |
InChI=1S/C10H17N3O2/c1-3-4-5-6-11-12-10(14)9-7-8(2)15-13-9/h7,11H,3-6H2,1-2H3,(H,12,14) |
InChI Key |
CPIGAJAJPFSXGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNNC(=O)C1=NOC(=C1)C |
Origin of Product |
United States |
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